3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one
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Overview
Description
3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-butylamine with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Scientific Research Applications
3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-butyl-2-methyl-3-(3-(phenoxymethyl)isoxazol-5-yl)-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one
- Imidazo[1,5-a]pyridine derivatives
- Imidazole N-oxides
Uniqueness
3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the butyl group enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C10H14BrN3O |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-6-butyl-2-methyl-5H-imidazo[1,5-a]imidazol-7-one |
InChI |
InChI=1S/C10H14BrN3O/c1-3-4-5-13-6-14-8(11)7(2)12-9(14)10(13)15/h3-6H2,1-2H3 |
InChI Key |
LUEGOHNFNFSJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN2C(=C(N=C2C1=O)C)Br |
Origin of Product |
United States |
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